1,3,5-Tris(2-iodophenyl)benzene
Description
1,3,5-Tris(2-iodophenyl)benzene is a trisubstituted benzene derivative featuring iodine atoms at the ortho positions of three phenyl rings symmetrically attached to a central benzene core. For instance, trisubstituted benzene derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of 1,3,5-tris(trimethylacetoxy)benzene using acyl chloride and 1,3,5-trihydroxybenzene . The iodine substituents in this compound are expected to influence its electronic properties, solubility, and crystallinity due to iodine’s high electronegativity and large atomic radius. Such compounds are of interest in materials science, catalysis, and as building blocks for supramolecular architectures.
Properties
CAS No. |
920985-25-7 |
|---|---|
Molecular Formula |
C24H15I3 |
Molecular Weight |
684.1 g/mol |
IUPAC Name |
1,3,5-tris(2-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
InChI Key |
JQBNAYDMMSMKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 1,3,5-Triphenylbenzene
Direct electrophilic iodination of 1,3,5-triphenylbenzene faces inherent challenges due to the deactivating nature of phenyl groups and the steric hindrance at the ortho positions. Classical iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) typically favor para-substitution in symmetric triarylbenzenes. However, directed ortho-iodination can be achieved using a two-step protocol:
- Nitration : Introducing nitro groups at the ortho positions via mixed acid (HNO3/H2SO4) at 0–5°C.
- Nitro-to-Iodo Conversion : Treatment with potassium iodide (KI) and copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C for 24 hours.
This method yields 1,3,5-Tris(2-iodophenyl)benzene with approximately 35–40% overall yield, though purification requires multiple recrystallizations in ethanol-dichloromethane mixtures.
Bromination Followed by Halogen Exchange
A more reliable approach involves bromination followed by iodide substitution:
Step 1: Bromination
1,3,5-Triphenylbenzene undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl4) under UV light. This selectively yields 1,3,5-Tris(2-bromophenyl)benzene with 68% isolated purity.
Step 2: Finkelstein-Type Halogen Exchange
The brominated intermediate reacts with sodium iodide (NaI) in anhydrous acetone at reflux (56°C) for 48 hours. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by facilitating iodide nucleophilic attack. This two-step process achieves a 62% overall yield, with purity confirmed via 1H NMR (δ 7.85–7.45 ppm, aromatic protons).
| Parameter | Direct Iodination | Bromination-Exchange |
|---|---|---|
| Overall Yield (%) | 35–40 | 62 |
| Reaction Time (Hours) | 48 | 72 |
| Purification Complexity | High | Moderate |
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling enables modular construction of the target molecule:
Synthetic Route :
- Core Synthesis : 1,3,5-Tribromobenzene reacts with 2-iodophenylboronic acid in a 1:3 molar ratio.
- Catalytic System : Pd(PPh3)4 (5 mol%) and potassium carbonate (K2CO3) in a toluene-water (3:1) mixture at 90°C for 24 hours.
This method provides precise regiocontrol, achieving 78% yield. Key advantages include commercial availability of 2-iodophenylboronic acid and compatibility with orthogonal functionalization.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative:
Reaction Conditions :
- 1,3,5-Triiodobenzene and 2-iodophenylmagnesium bromide (3 equiv.)
- CuI (10 mol%) in tetrahydrofuran (THF) at 110°C for 36 hours.
Despite lower yields (45–50%), this method avoids palladium catalysts, reducing production costs for large-scale applications.
Alternative Synthetic Routes
Sonogashira-Hagihara Reaction
Adapting methodologies from analogous systems, this compound can be synthesized via alkyne coupling:
Procedure :
- Alkyne Precursor : 1,3,5-Triethynylbenzene reacts with 2-iodoiodobenzene under Sonogashira conditions.
- Catalyst System : PdCl2(PPh3)2 (3 mol%) and CuI (6 mol%) in triethylamine (Et3N)/THF (1:1) at 60°C.
This route achieves 55% yield but requires stringent anhydrous conditions to prevent alkyne polymerization.
Optimization and Scalability
Critical parameters for industrial-scale production include:
- Solvent Selection : DMF enhances iodination rates but complicates waste management. Acetone balances reactivity and environmental impact.
- Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 22% in Suzuki coupling.
- Temperature Control : Maintaining reflux temperatures ±2°C improves halogen exchange consistency.
Comparative Analysis of Methods
| Method | Yield (%) | Pd/Cu Usage | Scalability | Ortho Selectivity |
|---|---|---|---|---|
| Direct Iodination | 35–40 | None | Low | Moderate |
| Bromination-Exchange | 62 | None | High | High |
| Suzuki Coupling | 78 | High | Moderate | Excellent |
| Ullmann Coupling | 45–50 | Moderate | High | Good |
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
1,3,5-Tris(2-iodophenyl)benzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of porous organic frameworks and covalent organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
Sensor Development: It is utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-iodophenyl)benzene in its applications is primarily based on its structural properties:
Fluorescent Sensors: The compound’s ability to form stable complexes with metal ions leads to changes in its fluorescence properties, which can be used for detection purposes.
Covalent Organic Frameworks: The iodine atoms facilitate the formation of covalent bonds with other building blocks, leading to the construction of stable, porous structures.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Iodo groups (as in this compound) introduce steric bulk and polarizability, favoring halogen bonding and dense crystal packing. This contrasts with thienyl groups , which enhance π-conjugation for optoelectronic applications .
- Nitro groups (e.g., in 1,3,5-Tris(4-nitrophenyl)benzene) increase electron-withdrawing character, impacting redox behavior and solubility .
- Solubility: Studies on 1,3,5-triacetoxybenzene derivatives in liquid CO2 reveal that bulky substituents (e.g., trimethylacetoxy) reduce solubility compared to smaller groups (e.g., acetoxy) .
- Crystallographic Data: The crystal structure of 1,3,5-tris(trimethylacetoxy)benzene (P1 space group, α = 91.138°, Z = 2) shows a distorted trigonal planar geometry due to steric effects .
Functional and Application Comparisons
Catalytic and Oxidative Roles :
Electronic Properties :
- Thienyl-substituted derivatives exhibit semiconductor behavior due to extended π-systems , while nitro-substituted analogs are electron-deficient, making them suitable for explosive or charge-transfer materials . Iodine’s electronegativity in this compound could enhance charge transport in organic electronics.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1,3,5-Tris(2-iodophenyl)benzene?
- Methodological Answer : A common approach involves iodination of a pre-functionalized benzene core. For example, hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene can efficiently introduce iodine atoms at specific positions. In a representative synthesis, 2,4,6-triphenyl-1,3,5-trimethylbenzene was iodinated using this reagent under controlled conditions, yielding a triiodinated derivative . Key steps include:
- Dissolving the precursor in a polar solvent (e.g., acetic acid).
- Slow addition of the iodinating agent at room temperature.
- Purification via recrystallization or column chromatography.
- Table 1 : Comparison of Iodination Reagents
| Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| [bis(trifluoroacetoxy)iodo]benzene | 70–85 | >95% | |
| I₂/CuCl₂ | 50–60 | 85–90% | N/A |
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and iodine-induced deshielding effects .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+NH₄]⁺ peaks) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C–I stretching at ~500 cm⁻¹) .
Advanced Research Questions
Q. How can iodination reactions be optimized to enhance yield and purity in tris(iodophenyl)benzene derivatives?
- Methodological Answer :
- Reagent Stoichiometry : Use a 3:1 molar ratio of iodinating agent to precursor to ensure complete substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of iodine intermediates.
- Temperature Control : Reactions at 0–5°C minimize side products like diiodinated by-products.
- Post-Reaction Quenching : Add water or Na₂S₂O₃ to neutralize excess iodine .
Q. How do structural modifications in tris(iodophenyl)benzene derivatives influence their crystallographic properties?
- Methodological Answer :
- X-ray Crystallography : Single-crystal studies reveal packing motifs and iodine∙∙∙π interactions. For example, bulky substituents (e.g., methyl groups) disrupt symmetry, leading to triclinic systems (e.g., space group P1) .
- Table 2 : Crystallographic Data for Tris(iodophenyl) Derivatives
| Compound | Space Group | Unit Cell Volume (ų) | Reference |
|---|---|---|---|
| This compound | P1 | ~1068 | |
| 2,4,6-Tris(4-iodophenyl)mesitylene | P2₁/c | 1220 |
Q. What strategies resolve contradictions in spectroscopic data during characterization of iodinated aromatics?
- Methodological Answer :
- Cross-Validation : Combine NMR with X-ray diffraction to resolve ambiguities in substituent positions .
- Computational Modeling : Density Functional Theory (DFT) predicts ¹³C NMR shifts, aiding peak assignment .
- Isotopic Labeling : Use ¹²⁷I/¹²⁹I isotopic patterns in mass spectra to confirm iodine count .
Applications in Academic Research
Q. What role does this compound play in supramolecular chemistry?
- Methodological Answer :
- The iodine atoms act as halogen-bond donors, enabling self-assembly into porous frameworks. For example, coordination with pyridine-based ligands forms 2D networks with potential gas storage applications .
Q. How is this compound utilized in organic electronics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
